molecular formula C17H14INO2 B3535074 N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B3535074
M. Wt: 391.20 g/mol
InChI Key: BGGRJAQPTLHIGY-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of an iodophenyl group attached to a benzofuran core, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl iodide is reacted with the benzofuran core in the presence of a suitable catalyst, such as palladium.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the benzofuran derivative is reacted with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the iodophenyl group, converting the iodine to a hydrogen or other substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in the inhibition of cancer cell growth.

Comparison with Similar Compounds

  • N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
  • N-(4-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
  • N-(3-iodophenyl)-2-methyl-1-benzofuran-2-carboxamide

Comparison: N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the specific positioning of the iodophenyl group and the dimethyl substitutions on the benzofuran core. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the iodine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it more or less effective in certain applications.

Properties

IUPAC Name

N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2/c1-10-6-7-15-14(8-10)11(2)16(21-15)17(20)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGRJAQPTLHIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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